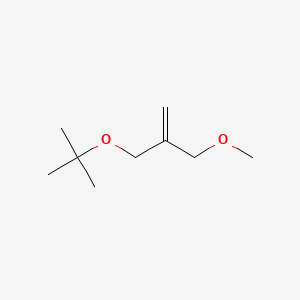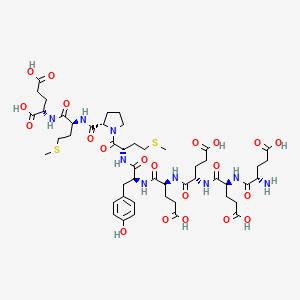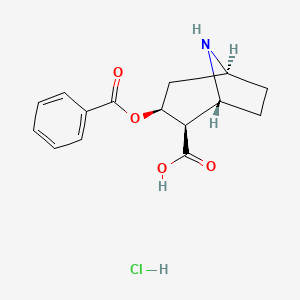
Norbenzoylecgonine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Norbenzoylecgonine hydrochloride is a derivative of cocaine and is chemically known as benzoyl norecgonine hydrochloride. It is a significant metabolite of cocaine, formed through the hydrolysis of cocaine in the liver. This compound is often used in forensic and clinical toxicology to confirm cocaine ingestion .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of norbenzoylecgonine hydrochloride typically involves the hydrolysis of cocaine. This process is catalyzed by carboxylesterases in the liver, leading to the formation of norbenzoylecgonine, which is then converted to its hydrochloride salt .
Industrial Production Methods: Industrial production of this compound is not common due to its association with illicit drug use. it can be synthesized in a laboratory setting for research purposes using controlled conditions to ensure safety and compliance with legal regulations .
Analyse Des Réactions Chimiques
Types of Reactions: Norbenzoylecgonine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized metabolites.
Reduction: Reduction reactions can convert this compound into other reduced forms.
Substitution: Substitution reactions can occur at various positions on the molecule, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of benzoylecgonine, while reduction can produce ecgonine derivatives .
Applications De Recherche Scientifique
Norbenzoylecgonine hydrochloride has several scientific research applications, including:
Forensic Toxicology: It is used to confirm cocaine ingestion in forensic investigations.
Clinical Toxicology: It helps in the detection of cocaine use in clinical settings.
Analytical Chemistry: It is used as a standard in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) analyses.
Biological Research: It is studied for its effects on various biological systems and its role as a cocaine metabolite.
Mécanisme D'action
The mechanism of action of norbenzoylecgonine hydrochloride involves its interaction with various molecular targets in the body. As a metabolite of cocaine, it is primarily involved in the metabolic pathways of cocaine degradation. It is excreted in the urine after processing in the liver .
Comparaison Avec Des Composés Similaires
Benzoylecgonine: Another major metabolite of cocaine, formed through the hydrolysis of cocaine.
Ecgonine Methyl Ester: A metabolite formed through the esterification of ecgonine.
Cocaethylene: Formed when cocaine is ingested with alcohol.
Uniqueness: Norbenzoylecgonine hydrochloride is unique due to its specific formation pathway and its role in confirming cocaine ingestion. Unlike other metabolites, it is formed through the demethylation of benzoylecgonine, making it a distinct marker in toxicological analyses .
Propriétés
Formule moléculaire |
C15H18ClNO4 |
|---|---|
Poids moléculaire |
311.76 g/mol |
Nom IUPAC |
(1R,2R,3S,5S)-3-benzoyloxy-8-azabicyclo[3.2.1]octane-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C15H17NO4.ClH/c17-14(18)13-11-7-6-10(16-11)8-12(13)20-15(19)9-4-2-1-3-5-9;/h1-5,10-13,16H,6-8H2,(H,17,18);1H/t10-,11+,12-,13+;/m0./s1 |
Clé InChI |
SNVXULYEWYGPGU-ZKYYYAMRSA-N |
SMILES isomérique |
C1C[C@@H]2[C@H]([C@H](C[C@H]1N2)OC(=O)C3=CC=CC=C3)C(=O)O.Cl |
SMILES canonique |
C1CC2C(C(CC1N2)OC(=O)C3=CC=CC=C3)C(=O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-Butyl [(2-aminothiophen-3-yl)methyl]carbamate](/img/structure/B13808248.png)
![Spiro[3.3]hepta-2,5-diene](/img/structure/B13808254.png)
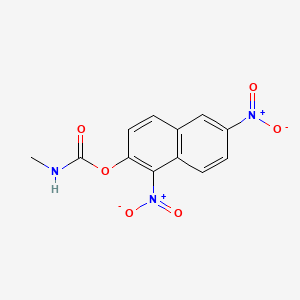
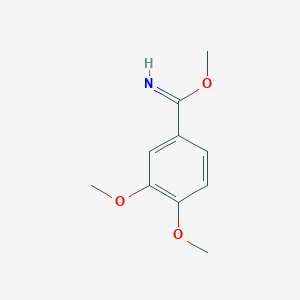
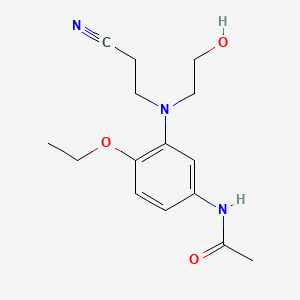
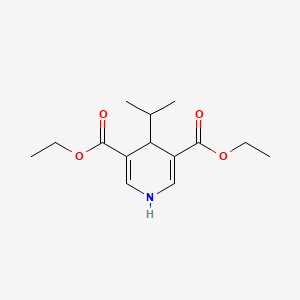
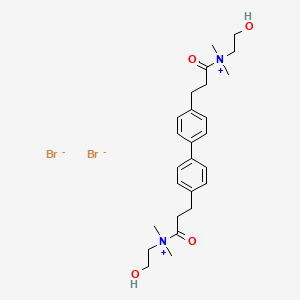
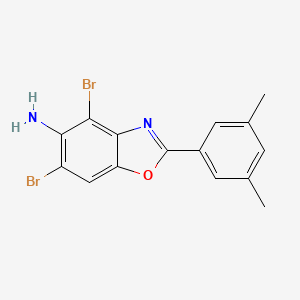
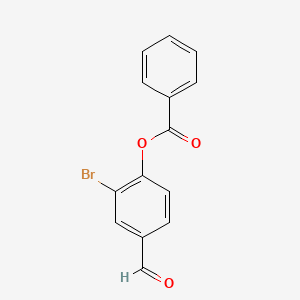
![(1S,4S,5R)-4-ethyl-1-(2-fluorophenyl)-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B13808304.png)

